molecular formula C19H28N2O3S B5750878 {4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}(cyclobutyl)methanone

{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}(cyclobutyl)methanone

Cat. No.: B5750878
M. Wt: 364.5 g/mol
InChI Key: PKUBWZPVQIZHRR-UHFFFAOYSA-N
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Description

{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}(cyclobutyl)methanone is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a cyclobutyl methanone moiety

Mechanism of Action

Target of Action

A structurally similar compound, (2r)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine, is known to target theCorticosteroid 11-beta-dehydrogenase isozyme 1 in humans . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and its inhibition can lead to an increase in active cortisol levels in tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}(cyclobutyl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 4-tert-butylbenzenesulfonyl chloride with piperazine to form the intermediate 4-[(4-tert-butylphenyl)sulfonyl]piperazine. This intermediate is then reacted with cyclobutanone under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}(cyclobutyl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the cyclobutyl methanone moiety can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}(cyclobutyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of sulfonyl and cyclobutyl groups on biological activity. It may serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(4-Butylphenyl)sulfonyl]-1-piperazinyl}(tetrahydro-2-furanyl)methanone
  • {4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}(cyclopropyl)methanone

Uniqueness

{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}(cyclobutyl)methanone is unique due to the presence of both a bulky tert-butyl group and a cyclobutyl methanone moiety. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-19(2,3)16-7-9-17(10-8-16)25(23,24)21-13-11-20(12-14-21)18(22)15-5-4-6-15/h7-10,15H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUBWZPVQIZHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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